![molecular formula C24H22ClN3O B604603 5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-3H-benzo[e][1,2,4]triazepine CAS No. 444153-16-6](/img/structure/B604603.png)
5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-3H-benzo[e][1,2,4]triazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-3H-benzo[e][1,2,4]triazepine is a complex organic compound that belongs to the class of benzo[e][1,2,4]triazepines
Preparation Methods
The synthesis of 5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-3H-benzo[e][1,2,4]triazepine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-butoxyaniline with 4-chlorobenzaldehyde, followed by cyclization with appropriate reagents to form the triazepine ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-3H-benzo[e][1,2,4]triazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-3H-benzo[e][1,2,4]triazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-3H-benzo[e][1,2,4]triazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-3H-benzo[e][1,2,4]triazepine include other benzo[e][1,2,4]triazepines with different substituents on the phenyl rings. These compounds may have similar core structures but differ in their biological activities and applications due to variations in their substituents. The uniqueness of this compound lies in its specific combination of butoxy and chloro substituents, which can influence its chemical reactivity and biological properties.
Properties
CAS No. |
444153-16-6 |
|---|---|
Molecular Formula |
C24H22ClN3O |
Molecular Weight |
403.9g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-2-(4-chlorophenyl)-3H-1,3,4-benzotriazepine |
InChI |
InChI=1S/C24H22ClN3O/c1-2-3-16-29-20-14-10-17(11-15-20)23-21-6-4-5-7-22(21)26-24(28-27-23)18-8-12-19(25)13-9-18/h4-15H,2-3,16H2,1H3,(H,26,28) |
InChI Key |
NZHLZNREOIODKD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


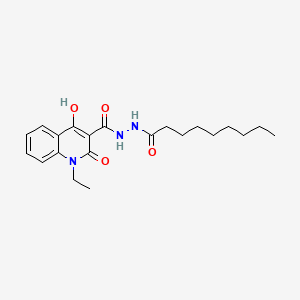
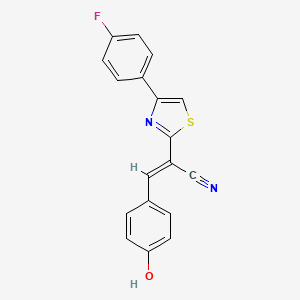
![propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B604523.png)
![Butyl 4-({[4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B604524.png)
![Butyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B604526.png)
![Butyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B604527.png)
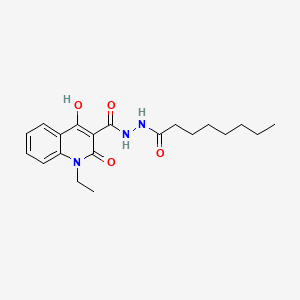
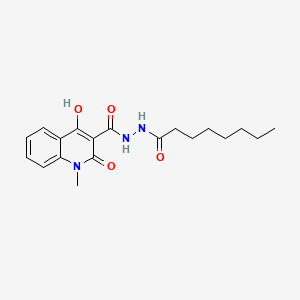
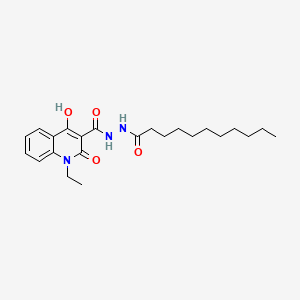
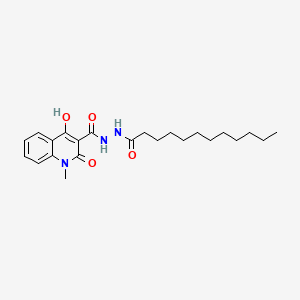
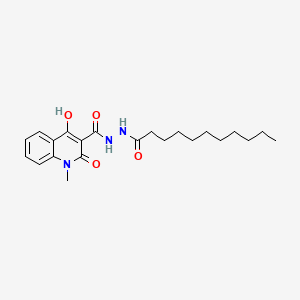
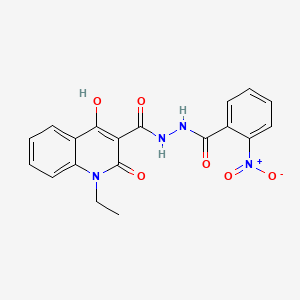
![4-chloro-N'-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604541.png)
![4-bromo-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604543.png)
